molecular formula C6H9NO B13516622 2,3,6,7-tetrahydro-1H-azepin-3-one

2,3,6,7-tetrahydro-1H-azepin-3-one

Cat. No.: B13516622
M. Wt: 111.14 g/mol
InChI Key: IKJDXEIWNBDSAZ-UHFFFAOYSA-N
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Description

2,3,6,7-Tetrahydro-1H-azepin-3-one is an organic compound belonging to the class of azepines, which are seven-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7-tetrahydro-1H-azepin-3-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of amino ketones under acidic or basic conditions. Another approach involves the use of multicomponent reactions, where multiple reactants combine in a single step to form the azepine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetrahydro-1H-azepin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into fully saturated azepine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the azepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted azepines, oxo derivatives, and fully saturated azepine compounds.

Scientific Research Applications

2,3,6,7-Tetrahydro-1H-azepin-3-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, including the development of anticonvulsant and antidepressant drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,6,7-tetrahydro-1H-azepin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,6,7-Tetrahydro-7-methylcyclopent[b]azepin-8(1H)-one
  • 2,3,4,5-Tetrahydro-7-hydroxy-1H-benzofuro[2,3-c]azepin-1-one
  • (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one

Uniqueness

2,3,6,7-Tetrahydro-1H-azepin-3-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

1,2,3,7-tetrahydroazepin-6-one

InChI

InChI=1S/C6H9NO/c8-6-3-1-2-4-7-5-6/h1,3,7H,2,4-5H2

InChI Key

IKJDXEIWNBDSAZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(=O)C=C1

Origin of Product

United States

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